molecular formula C19H15F2N3O4 B2716078 N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-16-2

N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2716078
CAS No.: 863612-16-2
M. Wt: 387.343
InChI Key: SARJFPMCRRKVHC-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Scientific Research Applications

Synthesis and Biological Activities

  • Antipathogenic Activities: Certain acylthioureas, closely related in chemical reactivity to pyrimidine derivatives, have been synthesized and evaluated for their antipathogenic activities, showing significant effects especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm formation capabilities (Limban, Marutescu, & Chifiriuc, 2011).
  • Anti-Inflammatory and Analgesic Agents: Novel benzodifuranyl derivatives have been synthesized, demonstrating COX-2 inhibitory, analgesic, and anti-inflammatory activities, which underscores the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Development

  • Electrochromic and Fluorescent Polymers: Aromatic polyamides and polyimides have been synthesized for applications in electrochromic devices and fluorescent materials. These compounds, which share structural motifs with pyrimidine derivatives, exhibit high thermal stability and solubility in organic solvents, making them suitable for various advanced material applications (Chang et al., 2008).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O4/c1-2-28-13-6-4-12(5-7-13)24-18(26)14(10-22-19(24)27)17(25)23-11-3-8-15(20)16(21)9-11/h3-10H,2H2,1H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARJFPMCRRKVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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